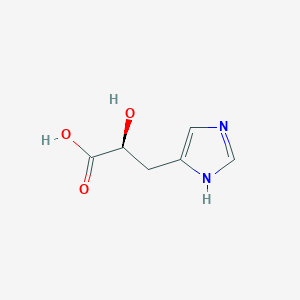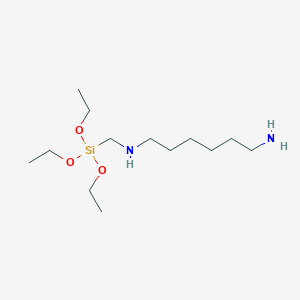
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE
Overview
Description
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE: is an organosilicon compound. Its structure contains a silicon atom and a nitrogen atom, as well as a 6-aminohexyl and an aminomethyl functional group, and three ethoxy side chains . This compound is known for its versatility and stability, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is often prepared by silanization. A common synthetic method involves the reaction of aminohexyltriethoxysilane with formaldehyde in the presence of ammonia . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters and the use of high-purity reagents to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed at room temperature, leading to the formation of silanol groups.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in polymer and surface modification applications.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions, typically occurring at ambient conditions.
Condensation: Condensation reactions often require catalysts such as acids or bases and are conducted under controlled temperature and humidity.
Major Products:
Scientific Research Applications
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE has a wide range of scientific research applications, including:
Chemistry:
Silicon Chemistry: It is used as a reagent in silicon-based chemical reactions, contributing to the synthesis of various organosilicon compounds.
Biology:
Surface Modification: This compound is employed in modifying surfaces to enhance biocompatibility and adhesion properties, making it valuable in biomedical applications.
Medicine:
Drug Delivery Systems: Its ability to form stable siloxane bonds makes it useful in developing drug delivery systems that require controlled release and stability.
Industry:
Adhesives and Coatings: It is used as an additive in adhesives and coatings to improve adhesion strength and durability.
Polymer Synthesis: This compound is involved in synthesizing functional polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify surfaces, enhance adhesion, and contribute to the stability of polymers and coatings . The molecular targets include silicon and oxygen atoms, which participate in forming stable siloxane networks .
Comparison with Similar Compounds
- N-(6-Aminohexyl)aminomethyltriethoxysilane
- N’- (triethoxysilylmethyl)hexane-1,6-diamine
- Silane, ((6-aminohexyl)aminomethyl)triethoxy-
Uniqueness: this compound stands out due to its specific functional groups that allow for versatile chemical reactions and applications. Its ability to form stable siloxane bonds and modify surfaces makes it unique compared to other similar organosilicon compounds .
Properties
IUPAC Name |
N'-(triethoxysilylmethyl)hexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQTYXHHYIJDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNCCCCCCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164751 | |
| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15129-36-9 | |
| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
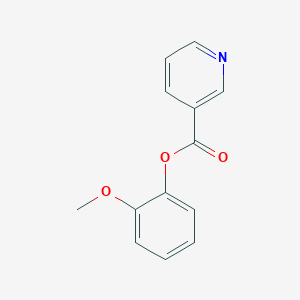

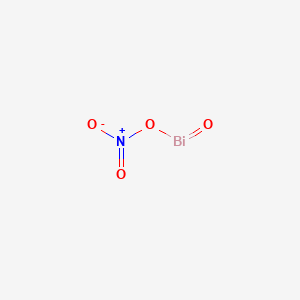




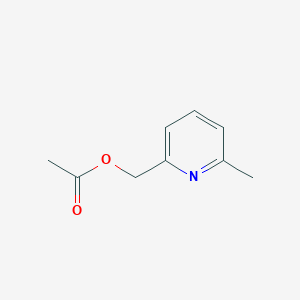
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

